molecular formula C18H12AsN3O6 B14722098 Tris(3-nitrophenyl)arsane CAS No. 5449-74-1

Tris(3-nitrophenyl)arsane

Cat. No.: B14722098
CAS No.: 5449-74-1
M. Wt: 441.2 g/mol
InChI Key: BWOHSJSBUGJVNA-UHFFFAOYSA-N
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Description

Tris(3-nitrophenyl)arsane is an organoarsenic compound featuring three 3-nitrophenyl groups bonded to a central arsenic atom. Its synthesis typically involves the nitration of triphenylarsine or its derivatives using a mixture of fuming nitric acid and concentrated sulfuric acid . The nitro groups at the meta position of the phenyl rings introduce significant electron-withdrawing effects, which influence the compound’s electronic and steric properties. This structural feature enhances its Lewis acidity compared to non-nitrated triarylarsanes, making it a candidate for specialized coordination chemistry and catalytic applications .

Properties

CAS No.

5449-74-1

Molecular Formula

C18H12AsN3O6

Molecular Weight

441.2 g/mol

IUPAC Name

tris(3-nitrophenyl)arsane

InChI

InChI=1S/C18H12AsN3O6/c23-20(24)16-7-1-4-13(10-16)19(14-5-2-8-17(11-14)21(25)26)15-6-3-9-18(12-15)22(27)28/h1-12H

InChI Key

BWOHSJSBUGJVNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(3-nitrophenyl)arsane typically involves the reaction of arsenic trichloride with 3-nitrophenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an anhydrous solvent such as tetrahydrofuran (THF). The reaction mixture is then refluxed, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Tris(3-nitrophenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitrophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

    Oxidation: Arsenic oxides and nitrophenyl derivatives.

    Reduction: Tris(3-aminophenyl)arsane.

    Substitution: Various substituted nitrophenyl arsenic compounds.

Scientific Research Applications

Tris(3-nitrophenyl)arsane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.

    Materials Science: Employed in the development of flame-retardant materials due to its ability to enhance thermal stability.

    Biology and Medicine:

    Industry: Utilized in the production of specialized polymers and coatings.

Mechanism of Action

The mechanism by which tris(3-nitrophenyl)arsane exerts its effects is primarily through its ability to interact with various molecular targets. The nitro groups can undergo redox reactions, while the arsenic atom can form bonds with other elements, influencing the compound’s reactivity and stability. These interactions can lead to the formation of stable complexes, enhancing the material’s flame-retardant properties.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between Tris(3-nitrophenyl)arsane and analogous compounds:

Compound Name Central Atom Substituents Key Properties
This compound As 3-nitrophenyl High electron-withdrawing effect; enhanced Lewis acidity .
Tris(3,3-dimethylbut-1-ynyl)arsane As 3,3-dimethylbut-1-ynyl Bulky alkyne substituents; moderate steric hindrance, limited electronic effects .
Tris(2,4,6-trimethylphenyl)arsane As 2,4,6-trimethylphenyl High steric hindrance; stabilizes reactive intermediates in catalysis .
Tris(3-nitrophenyl)phosphane P 3-nitrophenyl Greater Lewis basicity; wider catalytic applications due to phosphorus center .

Stability and Coordination Chemistry

  • This compound demonstrates moderate thermal stability but degrades under prolonged UV exposure due to nitro group photoactivity .
  • Its coordination complexes with transition metals (e.g., Pd, Pt) are less stable than those of phosphorus analogs but show selectivity in asymmetric catalysis .

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